molecular formula C22H16ClN3O2 B12213051 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

Cat. No.: B12213051
M. Wt: 389.8 g/mol
InChI Key: YIHQCPIJUOTIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a 1,2,5-oxadiazole core, a five-membered aromatic heterocycle known for its metabolic stability and role as a bioisostere for ester and amide functional groups . The scaffold's tunable physicochemical properties make it an attractive framework for developing novel therapeutic agents . The specific structure features a 4-chlorophenyl substituent on the oxadiazole ring and a 2,2-diphenylacetamide moiety, which together are hypothesized to influence the molecule's overall bioactivity and binding affinity to biological targets. Compounds based on the 1,2,5-oxadiazole ring system have been investigated for a broad spectrum of biological activities, including potential cytotoxic properties . This particular derivative serves as a valuable building block for researchers exploring structure-activity relationships (SAR), synthesizing novel compound libraries, and screening for activity against various enzymatic targets and cell lines. It is intended for use in laboratory research applications only.

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C22H16ClN3O2/c23-18-13-11-17(12-14-18)20-21(26-28-25-20)24-22(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27)

InChI Key

YIHQCPIJUOTIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Chlorophenyl)amidoxime

The amidoxime intermediate is synthesized by reacting 4-chlorophenylacetonitrile with hydroxylamine hydrochloride under basic conditions. For example, treatment of 4-chlorophenylacetonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours yields the corresponding amidoxime. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields exceeding 85%.

Key Reaction Conditions

  • Solvent: Ethanol/water mixture

  • Temperature: 80°C

  • Catalyst: Sodium carbonate (1.5 equiv)

Cyclization to 3-Amino-4-(4-chlorophenyl)-1,2,5-oxadiazole

The amidoxime undergoes cyclization using dehydrating agents such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA). For instance, stirring the amidoxime (1.0 equiv) in thionyl chloride at 0–5°C for 2 hours, followed by gradual warming to room temperature, affords the 1,2,5-oxadiazole ring. The crude product is purified via recrystallization from ethanol, achieving yields of 70–78%.

Characterization Data

  • Melting Point : 162–165°C

  • ¹H NMR (CDCl₃) : δ 7.45 (d, 2H, J = 8.5 Hz, Ar-H), 7.32 (d, 2H, J = 8.5 Hz, Ar-H), 5.21 (s, 2H, NH₂)

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch).

Amidation with 2,2-Diphenylacetyl Chloride

The 3-amino oxadiazole (1.0 equiv) is reacted with 2,2-diphenylacetyl chloride (1.1 equiv) in dry dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. Post-reaction, the product is extracted with DCM, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the target compound.

Optimization Insights

  • Coupling Agents : EDC/HOBT systems improve yields (≥90%) compared to traditional acid chlorides.

  • Solvent Effects : Tetrahydrofuran (THF) or acetonitrile (ACN) enhances reaction homogeneity.

Post-Cyclization Functionalization

Preparation of 2,2-Diphenylacetic Acid

Diphenylacetic acid is synthesized via Friedel-Crafts alkylation of benzene with diphenylacetyl chloride, followed by hydrolysis. Alternatively, commercial diphenylacetic acid is activated as its acid chloride using oxalyl chloride (2.0 equiv) in dry DCM at 0°C.

Coupling with 3-Amino-1,2,5-oxadiazole

The amine (1.0 equiv) and acid chloride (1.05 equiv) are combined in anhydrous THF with 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. After stirring at 50°C for 8 hours, the mixture is concentrated, and the residue is recrystallized from ethanol/water (9:1).

Yield Comparison

MethodYield (%)Purity (HPLC)
EDC/HOBT9298.5
Acid Chloride8597.2

Mechanistic Considerations

Cyclization Mechanism

Dehydration of the amidoxime proceeds via intramolecular nucleophilic attack, where the hydroxylamine oxygen abstracts a proton, facilitating ring closure and elimination of water. Thionyl chloride acts as both a dehydrating agent and acid catalyst, polarizing the N-O bond to accelerate cyclization.

Amidation Dynamics

The amide bond formation follows a nucleophilic acyl substitution mechanism. Activation of diphenylacetic acid via EDC generates an O-acylisourea intermediate, which reacts with the oxadiazole amine to form the product. Steric hindrance from the diphenyl groups necessitates prolonged reaction times or elevated temperatures.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.68 (d, 2H, J = 8.4 Hz, Ar-H), 7.52–7.41 (m, 12H, Ar-H), 7.35 (d, 2H, J = 8.4 Hz, Ar-H), 3.82 (s, 2H, CH₂).

  • ¹³C NMR : δ 168.5 (C=O), 159.2 (C=N), 140.1–125.3 (Ar-C), 55.7 (CH₂).

  • HRMS (ESI) : m/z calculated for C₂₈H₂₀ClN₃O₂ [M+H]⁺: 482.1274; found: 482.1278.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O 70:30) confirms ≥98% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Partial oxidation of the oxadiazole ring during cyclization generates nitro derivatives, which are minimized by using inert atmospheres and low temperatures.

Solubility Issues

The diphenyl groups impart hydrophobicity, complicating purification. Gradient elution (hexane → ethyl acetate) during column chromatography improves resolution .

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, physicochemical properties, and biological relevance:

Compound Name Core Structure Key Substituents Physicochemical Properties Biological Activity/Applications
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide (Target) 1,2,5-Oxadiazole 4-Chlorophenyl, diphenylacetamide Moderate logP (predicted ~4.2), high thermal stability due to aromatic stacking Potential kinase/modulator applications (inferred from structural analogs)
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37) Benzothiazole Diphenylacetamide, acetamide-linked benzothiazole Higher logP (~5.1) due to benzothiazole’s lipophilicity Antimicrobial/antifungal activity (demonstrated in related benzothiazole derivatives)
ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine) 1,2,5-Oxadiazole Nitro, azo linkage, amine High density (1.8–2.0 g/cm³), explosive properties due to nitro and azo groups Energetic material (used in pyrotechnics/explosives)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, carbaldehyde Low solubility in water, high electronegativity from CF₃ group Agrochemical intermediate (e.g., herbicide precursors)

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the nitro group in ANAZF, which introduces higher reactivity and instability .

Lipophilicity and Bioavailability :

  • The target compound’s diphenylacetamide side chain balances lipophilicity (logP ~4.2) better than the benzothiazole derivative (logP ~5.1), which may limit aqueous solubility .
  • ANAZF’s azo linkage and nitro groups render it unsuitable for therapeutic use due to toxicity but ideal for energetic applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine with diphenylacetyl chloride, analogous to the benzothiazole derivative’s amide-bond formation using PyBOP/TEA .
  • ANAZF requires hazardous diazo-coupling steps, limiting its scalability compared to the target compound .

Thermal and Chemical Stability :

  • The oxadiazole core in the target compound offers superior thermal stability (>200°C) compared to pyrazole or benzothiazole derivatives, which degrade at lower temperatures .

Research Findings

  • Energetic vs. Therapeutic Profiles : ANAZF’s nitro/azo groups confer explosive properties absent in the target compound, highlighting the latter’s suitability for pharmaceutical exploration .
  • Metabolic Stability : The trifluoromethyl group in the pyrazole derivative () may enhance metabolic resistance compared to the target’s chloro group, though at the cost of synthetic complexity .

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This document provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxadiazole ring and diphenylacetamide moiety. Its molecular formula is C16H14ClN3OC_{16}H_{14}ClN_3O with a molecular weight of approximately 329.74 g/mol. The structural attributes contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₄ClN₃O
Molecular Weight329.74 g/mol
LogP4.205
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area67.372 Ų

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including Mycobacterium tuberculosis. Studies have indicated that it inhibits bacterial proliferation through disruption of cellular processes.
  • Anti-inflammatory Effects : In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This mechanism may offer therapeutic benefits in neuroinflammatory conditions such as Parkinson's disease .
  • Antitumor Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to affect cell cycle progression has been documented in studies evaluating its cytotoxicity against human solid tumor cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on different cancer cell lines using MTS assays to determine IC50 values. The results indicated significant cytotoxicity against lung (A549) and colon (HCT116) carcinoma cells .
  • Neuroprotective Effects : In a model of neuroinflammation induced by lipopolysaccharide (LPS), the compound demonstrated protective effects by reducing the activation of NF-kB and p38 MAPK signaling pathways, which are critical in the inflammatory response .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryReduces cytokine production in microglia
AntitumorInduces apoptosis in cancer cells
CytotoxicitySignificant effects on A549 and HCT116 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.